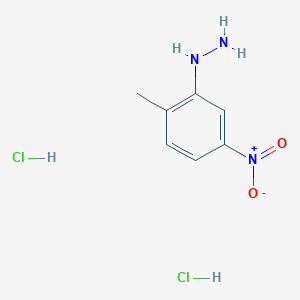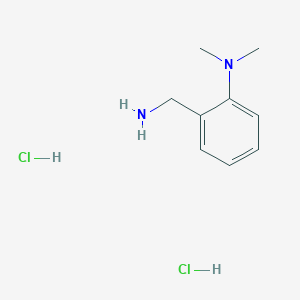
5-Bromo-6-pyrrolidin-1-YL-nicotinic acid
Overview
Description
5-Bromo-6-pyrrolidin-1-YL-nicotinic acid is a chemical compound with the molecular formula C10H11BrN2O2 . It has a molecular weight of 271.11 . The compound appears as a light yellow solid .
Molecular Structure Analysis
The InChI code for 5-Bromo-6-pyrrolidin-1-YL-nicotinic acid is 1S/C10H11BrN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-6-pyrrolidin-1-YL-nicotinic acid is a light yellow solid . It has a molecular weight of 271.11 .Scientific Research Applications
Life Sciences Research
In life sciences, 5-Bromo-6-pyrrolidin-1-YL-nicotinic acid is utilized as a building block for the synthesis of various bioactive molecules. Its bromine atom can be strategically replaced or used in coupling reactions to create new compounds with potential biological activities .
Material Science
This compound serves as a precursor in the development of novel materials. Its pyrrolidinyl group can interact with other molecules, forming complex structures that could be used in advanced material applications, such as organic semiconductors or photovoltaic cells .
Chemical Synthesis
In synthetic chemistry, 5-Bromo-6-pyrrolidin-1-YL-nicotinic acid is a versatile intermediate. It can undergo various chemical transformations, including Suzuki coupling, which is widely used to form carbon-carbon bonds, thus expanding the diversity of chemical entities .
Chromatography
The compound’s unique structure allows it to be used as a standard or reference compound in chromatographic analysis, helping in the identification and quantification of similar compounds in complex mixtures .
Analytical Chemistry
Due to its well-defined structure and properties, 5-Bromo-6-pyrrolidin-1-YL-nicotinic acid is used in method development for analytical techniques such as NMR, HPLC, LC-MS, and UPLC, providing a benchmark for analytical calibrations .
Medicinal Chemistry
It is employed in the design of drug-like molecules. The nicotinic acid moiety is a common pharmacophore, and its modification through the pyrrolidinyl group can lead to the discovery of new therapeutic agents .
Pharmacology
This compound is used in pharmacological studies to create analogs and derivatives that can modulate various biological targets. Its structural features make it a candidate for the development of central nervous system drugs .
Chemical Engineering
In chemical engineering, 5-Bromo-6-pyrrolidin-1-YL-nicotinic acid is involved in process optimization studies for the efficient synthesis of complex organic molecules, contributing to the scalability of pharmaceutical production .
properties
IUPAC Name |
5-bromo-6-pyrrolidin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-5-7(10(14)15)6-12-9(8)13-3-1-2-4-13/h5-6H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTAEAKDYAVPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220234 | |
| Record name | 5-Bromo-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-pyrrolidin-1-YL-nicotinic acid | |
CAS RN |
1187930-16-0 | |
| Record name | 5-Bromo-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-(1-pyrrolidinyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)
![1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine](/img/structure/B1519556.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519557.png)

![2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B1519560.png)




![1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1519569.png)